molecular formula C15H21NO4S2 B2844438 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide CAS No. 2415489-02-8

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide

Cat. No. B2844438
M. Wt: 343.46
InChI Key: XRSUHSMCJHEXSK-UHFFFAOYSA-N
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Description

The compound “N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide” is likely to be an organic compound given its structure. It contains functional groups such as hydroxy (-OH), methoxy (-OCH3), and amide (-CONH2) groups. The presence of these functional groups can influence the compound’s reactivity and properties .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the compound’s molecular weight, the arrangement of atoms, and the types of bonds present .


Chemical Reactions Analysis

The chemical reactivity of a compound is influenced by its functional groups. For example, the hydroxy group is a good nucleophile and can participate in substitution reactions, while the amide group can undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and acidity, can be predicted based on its structure. For example, the presence of polar functional groups like hydroxy and amide groups can increase the compound’s solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with a compound depend on its reactivity and toxicity. These can be assessed using experimental data or predictive models. Without specific data for this compound, it’s difficult to provide a detailed safety assessment .

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4S2/c1-19-11-4-3-5-12(20-2)13(11)14(17)16-8-15(18)9-21-6-7-22-10-15/h3-5,18H,6-10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSUHSMCJHEXSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,6-dimethoxybenzamide

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